2,4-Dibromothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications
2,4-Dibromothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive overview of 2,4-dibromothiazole, a key halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, spectroscopic data, and significant applications as a versatile building block in organic synthesis. Furthermore, it includes detailed experimental protocols for its synthesis and visual diagrams illustrating its synthetic pathways and reactivity, offering a thorough resource for laboratory and research applications.
Chemical Structure and Identification
2,4-Dibromothiazole is a five-membered heterocyclic aromatic compound containing a thiazole (B1198619) ring substituted with two bromine atoms at positions 2 and 4.[1][2] This structure, featuring both nitrogen and sulfur heteroatoms, makes it a highly functionalized and reactive intermediate.[1] The presence of two bromine atoms provides two reactive sites for further chemical modification, particularly in cross-coupling reactions.[1]
Key identifiers for 2,4-Dibromothiazole are summarized below:
| Identifier | Value |
| IUPAC Name | 2,4-dibromo-1,3-thiazole[1][2] |
| Synonyms | 2,4-Dibromothiazole, DBT[1] |
| CAS Number | 4175-77-3[1][3][4] |
| Molecular Formula | C₃HBr₂NS[1][3][4] |
| SMILES String | Brc1csc(Br)n1[3][5][6] |
| InChI | 1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H[3][5][7] |
| InChI Key | MKEJZKKVVUZXIS-UHFFFAOYSA-N[3][5][7] |
Physicochemical Properties
2,4-Dibromothiazole is typically an off-white or pale yellow to light amber crystalline powder or solid at room temperature.[1][2][8] It possesses a characteristic pungent or sulfurous odor.[1] The compound is stable under normal storage conditions but should be protected from light and moisture.[1]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 242.92 g/mol | [4][9] |
| Melting Point | 80-84 °C | [1][3][4][6][9] |
| Boiling Point | 242.8 °C at 760 mmHg | [1][10] |
| Density | 2.324 g/cm³ | [1] |
| Flash Point | 100.6 °C | [1] |
| LogP | 2.668 | [1][11] |
| Polar Surface Area (PSA) | 41.13 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-dibromothiazole.
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¹H NMR: The proton nuclear magnetic resonance spectrum of 2,4-dibromothiazole in CDCl₃ shows a characteristic singlet at approximately δ 7.21 ppm, corresponding to the single proton at the C-5 position of the thiazole ring.[8]
-
¹³C NMR: The carbon NMR would show three distinct signals for the three carbon atoms in the thiazole ring.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify functional groups, though specific peak assignments for this compound are not detailed in the provided results.
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Mass Spectrometry: Mass spectrometry confirms the molecular weight of 242.92 g/mol and shows a characteristic isotopic pattern due to the presence of two bromine atoms.[3][4]
Synthesis and Reactivity
2,4-Dibromothiazole is not a naturally occurring compound.[1] It is produced synthetically, typically through the bromination of thiazole or 2-bromothiazole.[1][12][13] Reagents like elemental bromine or N-bromosuccinimide (NBS) are commonly used in an inert solvent.[1][12] The electron-withdrawing nature of the thiazole ring directs the electrophilic aromatic substitution.[1]
The reactivity of 2,4-dibromothiazole is dominated by the two bromine substituents, which can be selectively displaced in various organic reactions. It is a key intermediate in cross-coupling reactions such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds to create more complex molecules.[1]
Caption: Synthetic routes to 2,4-dibromothiazole and its subsequent reactivity in forming bioactive compounds.
Experimental Protocols
Synthesis from 2,4-Thiazolidinedione
This protocol describes a general procedure for synthesizing 2,4-dibromothiazole from 2,4-thiazolidinedione.[8]
Materials:
-
2,4-thiazolidinedione (19.5 mmol, 2.28 g)
-
Phosphorus tribromide (PBr₃) (87.0 mmol, 25.0 g)
-
Ice water (300 mL)
-
Sodium carbonate (solid)
-
Dichloromethane (DCM) (3 x 150 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated at 130°C for 30 minutes.
-
The reaction mixture is cooled to room temperature.
-
The mixture is then carefully diluted with 300 mL of ice water.
-
Neutralize the solution by adding solid sodium carbonate in portions until effervescence ceases.
-
The aqueous mixture is extracted three times with 150 mL of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient (e.g., 0:100 to 5:95) to yield 2,4-dibromothiazole as light yellow crystals (yield: 71%).[8]
Caption: Workflow for the synthesis of 2,4-dibromothiazole from 2,4-thiazolidinedione.
Applications in Research and Drug Development
2,4-Dibromothiazole is a valuable building block in medicinal chemistry and materials science.[1][2]
-
Pharmaceutical Intermediates: It is a precursor for various 2,4-disubstituted thiazole derivatives that exhibit a range of biological activities.[8] For instance, it is used in the synthesis of survival motor neuron (SMN) protein modulators, which are of interest for treating spinal muscular atrophy.[8]
-
Agrochemicals: The thiazole ring is a common feature in fungicides and other agrochemicals, and 2,4-dibromothiazole serves as a key intermediate in their development.[1][2]
-
Synthesis of Natural Products: It has been employed as a starting material in the total synthesis of complex natural products, such as Melithiazole C, an antifungal agent.[8]
-
Materials Science: The compound is also explored in materials science for creating novel materials with specific electronic or optical properties.[2]
Safety and Handling
2,4-Dibromothiazole is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (STOT SE 3).[14]
-
Precautionary Measures: When handling, wear protective gloves, clothing, eye protection, and face protection.[10] Use only in a well-ventilated area and avoid breathing dust or fumes. Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a locked, well-ventilated place, away from incompatible materials like strong oxidizing agents.[10][15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
References
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- 9. 4175-77-3 CAS MSDS (2,4-Dibromothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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